3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C21H17FN6O2 and a molecular weight of 404.405. It is a derivative of the thienotriazolodiazepine class, which is known for its sedative and anxiolytic effects .
Scientific Research Applications
Anticonvulsant Activity
A series of (fluorobenzyl)triazolo[4,5-c]pyridines were synthesized and tested for activity against maximal electroshock-induced seizures in rodents. These compounds, including ones closely related to the specified chemical, have shown promising profiles suggesting potential usefulness in treating seizure disorders (Kelley et al., 1995). Similar studies have synthesized analogues with isosteric replacements, investigating their anticonvulsant activities, further emphasizing the research interest in such compounds for neurological applications (Kelley et al., 1995).
Antagonist Activity for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed to improve water solubility and evaluated as adenosine receptor antagonists and monoamine oxidase inhibitors. This research identifies compounds with potential for treating neurodegenerative diseases, highlighting the relevance of purine derivatives in developing multi-target drugs (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Potential
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic effects. This research provides insights into the development of new treatments for mood disorders, demonstrating the broad therapeutic potential of purine analogues (Zagórska et al., 2016).
Antimicrobial Activities
Synthesis of new 1,2,4-triazole derivatives has been explored for antimicrobial activities. This includes studies on compounds with structural similarities to the specified chemical, showing good or moderate activities against various microorganisms, suggesting potential applications in addressing antibiotic resistance (Bektaş et al., 2007).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential anticancer, anti-HIV-1, and antimicrobial activities. This research highlights the multifaceted applications of purine analogues in developing treatments for various diseases, including cancer and HIV (Ashour et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is facilitated by essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Cellular Effects
Similar compounds have shown significant inhibitory effects on the growth of various cell lines . For example, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2/cyclin A2, which could potentially explain their anti-proliferative effects .
Properties
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-12-5-3-4-6-14(12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)13-7-9-15(22)10-8-13/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZLFRKLPINQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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